![molecular formula C17H15ClN2O3S B028718 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one CAS No. 100827-80-3](/img/structure/B28718.png)
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
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Description
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one, commonly referred to as 7-CMTD, is a synthetic compound that is used in a variety of scientific research applications. This compound has been studied extensively due to its unique properties, which make it ideal for use in a range of experiments.
Scientific Research Applications
Crystallography and Structural Analysis
This compound crystallizes in the monoclinic P21/c space group with specific dimensions . The seven-membered diazepine ring has an approximate mirror plane of symmetry, and the planar thieno and phenyl rings are almost perpendicular to one another . The methyl group is disordered at room temperature, but it gets gradually ordered at lower temperatures and becomes fully ordered at approximately 200 K .
Psychopharmacology
The compound is structurally similar to clotiazepam, a full agonist at the GABA receptor . It has been shown to have high anti-pentylenetetrazol activity, 2-3 times as potent as diazepam . In anti-MES (maximum electroshock) and anti-strychnine tests, it was found to be 1/3-1/6 as potent as diazepam and slightly less potent than chlordiazepoxide .
Central Nervous System (CNS) Disorders
1,4-Benzodiazepine derivatives, which this compound is a part of, are widely used as daytime sedatives, tranquilizers, sleep inducers, anesthetics, anticonvulsants, and muscle relaxants . They occupy a prominent place among drugs for the treatment of CNS disorders .
Antiviral Activity
While specific studies on this compound’s antiviral activity are not available, it’s worth noting that indole derivatives, which share a similar structure, have been found to possess antiviral properties .
Anti-inflammatory Activity
Again, while specific studies on this compound’s anti-inflammatory activity are not available, indole derivatives have been found to possess anti-inflammatory properties .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . However, specific studies on this compound’s anticancer activity are not available.
properties
IUPAC Name |
methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPTVSGIOBODT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546344 |
Source
|
Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |
CAS RN |
100827-80-3 |
Source
|
Record name | Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100827-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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